molecular formula C14H19N3O3S2 B2533023 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 1428351-06-7

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2533023
CAS No.: 1428351-06-7
M. Wt: 341.44
InChI Key: IOISAFPJPHEZPG-UHFFFAOYSA-N
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Description

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole core.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.

Uniqueness

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene and oxan-4-yl groups contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-17-9-13(15-11-17)22(18,19)16-10-14(4-6-20-7-5-14)12-3-2-8-21-12/h2-3,8-9,11,16H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOISAFPJPHEZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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